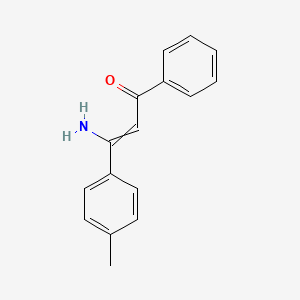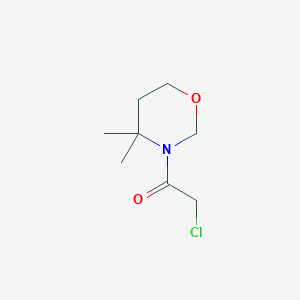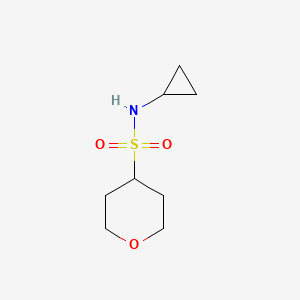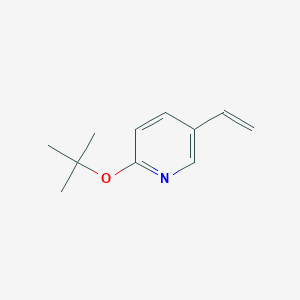
Tetrapropenylsuccinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of succinic acid, where the hydrogen atoms are replaced by tetrapropenyl groups. This compound is typically a colorless to light yellow liquid at room temperature and is known for its low solubility in water but good solubility in organic solvents such as alcohols and esters .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrapropenylsuccinic acid can be synthesized through the reaction of maleic anhydride with a hydrocarbon distillate predominantly composed of C12 branched olefins derived from propylene tetramer . The reaction typically involves heating the reactants to facilitate the formation of the tetrapropenylsuccinic anhydride, which can then be hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where maleic anhydride and the hydrocarbon distillate are continuously fed and reacted under controlled temperatures and pressures. The resulting anhydride is then subjected to hydrolysis and purification processes to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tetrapropenylsuccinic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Hydrolysis: The anhydride form can be hydrolyzed to the acid form.
Addition Reactions: The double bonds in the tetrapropenyl groups can participate in addition reactions.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and an acid catalyst such as sulfuric acid.
Hydrolysis: Requires water and can be catalyzed by acids or bases.
Addition Reactions: Often involve reagents like hydrogen or halogens under specific conditions.
Major Products:
Esters: Formed from esterification reactions.
Hydrolyzed Products: this compound from the hydrolysis of its anhydride form.
Aplicaciones Científicas De Investigación
Tetrapropenylsuccinic acid has a wide range of applications in various fields:
Mecanismo De Acción
The mechanism by which tetrapropenylsuccinic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. This property is leveraged in its use as a corrosion inhibitor and in drug delivery systems. The molecular targets and pathways involved often include interactions with metal ions and organic molecules, leading to the formation of protective layers or stable complexes .
Comparación Con Compuestos Similares
Dodecenylsuccinic Anhydride: Similar in structure but exists in an anhydride form.
Octadecenylsuccinic Anhydride: Another similar compound with a longer alkyl chain.
Uniqueness: Tetrapropenylsuccinic acid is unique due to its specific branched tetrapropenyl groups, which impart distinct chemical properties such as enhanced solubility in organic solvents and specific reactivity patterns . This makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
Propiedades
Fórmula molecular |
C16H22O4 |
|---|---|
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
2,2,3,3-tetrakis(prop-1-enyl)butanedioic acid |
InChI |
InChI=1S/C16H22O4/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20/h5-12H,1-4H3,(H,17,18)(H,19,20) |
Clave InChI |
GGQRKYMKYMRZTF-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(C=CC)(C(=O)O)C(C=CC)(C=CC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13960569.png)




![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)
![5-[2-(Propan-2-ylidene)hydrazinyl]pyridine-2-carboxylic acid](/img/structure/B13960585.png)


![Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-](/img/structure/B13960621.png)
